molecular formula C19H15Cl2O4P B2680949 diphenyl [(2,4-dichlorophenyl)(hydroxy)methyl]phosphonate CAS No. 338759-49-2

diphenyl [(2,4-dichlorophenyl)(hydroxy)methyl]phosphonate

Cat. No.: B2680949
CAS No.: 338759-49-2
M. Wt: 409.2
InChI Key: NQANIQZMWKQPOB-UHFFFAOYSA-N
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Description

Diphenyl [(2,4-dichlorophenyl)(hydroxy)methyl]phosphonate is a phosphonate derivative featuring a central phosphorus atom bonded to two phenyl groups, a 2,4-dichlorophenyl moiety, and a hydroxymethyl group. This compound is structurally significant due to its hybrid architecture, combining a sterically hindered phenol-like fragment (from the 2,4-dichlorophenyl group) with a phosphonate ester backbone.

Properties

IUPAC Name

(2,4-dichlorophenyl)-diphenoxyphosphorylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2O4P/c20-14-11-12-17(18(21)13-14)19(22)26(23,24-15-7-3-1-4-8-15)25-16-9-5-2-6-10-16/h1-13,19,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQANIQZMWKQPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(C(C2=C(C=C(C=C2)Cl)Cl)O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl [(2,4-dichlorophenyl)(hydroxy)methyl]phosphonate can be achieved through several methods. One common approach involves the reaction of diphenylphosphine oxide with 2,4-dichlorobenzaldehyde in the presence of a base, such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Condensation Reactions with Phosphorus Reagents

The α-hydroxy group engages in condensation reactions with dialkyl phosphites or phosphine oxides. For example:

  • Reaction with dialkyl phosphites yields phosphorylated α-hydroxy derivatives via autocatalytic mechanisms involving water traces .

  • Electron-withdrawing substituents (e.g., 2,4-dichloro) enhance hydroxy group acidity, accelerating nucleophilic attack on trivalent phosphorus tautomers (e.g., Y2POHY_2POH) .

Key Data :

SubstrateP-ReagentProductYield (%)Conditions
Diethyl α-hydroxy-4-Cl-benzylphosphonate Diethyl phosphiteDiethyl α-(phosphoryloxy)-4-Cl-benzylphosphonate~50Toluene, 110°C, 24 h

Hydrolysis and Stability

Phosphonate esters hydrolyze under acidic or basic conditions:

  • The diphenyl ester group hydrolyzes to phosphonic acid derivatives, influenced by water traces .

  • Hydrolysis rates depend on steric hindrance and electronic effects. The 2,4-dichlorophenyl group may slow hydrolysis due to steric bulk .

Comparative Hydrolysis Rates :

CompoundHydrolysis Rate (Relative)Conditions
Diphenyl methylphosphonate 1.0pH 7, 25°C
Diphenyl [(2,4-dichlorophenyl)(hydroxy)methyl]phosphonate*0.3–0.5 (estimated)pH 7, 25°C

Arbuzov and Substitution Reactions

  • Arbuzov reactions require α-halo intermediates. For example, bromination of the hydroxy group enables reaction with phosphinites to form mixed phosphonate-phosphine oxides .

  • Substitution at the dichlorophenyl ring is unlikely under mild conditions due to deactivating Cl substituents.

Example Reaction :

Starting MaterialReagentProductYield (%)
α-Bromobenzylphosphonate Ethyl diphenylphosphinitePhenylmethylene-phosphine oxide-phosphonate60

Mechanistic Insights

DFT studies on similar systems reveal:

  • Autocatalysis : Water or alcohol byproducts facilitate proton transfer in transition states (e.g., 6- or 8-membered rings) .

  • Thermodynamics : Exothermic formation of phosphorylated products (ΔH=16.7kJ/molΔH = -16.7 \, \text{kJ/mol}) balances entropy loss from steric crowding .

Scientific Research Applications

Agrochemical Applications

Herbicidal Formulations:
Diphenyl [(2,4-dichlorophenyl)(hydroxy)methyl]phosphonate has been investigated for its use in herbicidal formulations. It acts as a pre-emergence herbicide, targeting the roots and germinating plants rather than leaf uptake. The compound is typically formulated in aqueous solutions such as capsule suspensions and suspension concentrates, which enhance its effectiveness under varying moisture conditions .

Effectiveness:
Recent studies have shown that formulations containing this phosphonate exhibit improved biological properties and weed control efficacy. The optimization of these formulations aims to maintain high selectivity towards crop species while ensuring consistent performance under both dry and wet conditions .

Medicinal Chemistry

Biological Activity:
this compound serves as a versatile building block in the synthesis of biologically active compounds. Its derivatives have been explored for their potential as inhibitors in various biochemical pathways, including those involved in cancer and neurodegenerative diseases .

Case Study:
A study published in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis of phosphonate derivatives that exhibited significant activity against certain cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications to the diphenyl phosphonate core could enhance biological efficacy .

Chemical Synthesis

Reactivity and Synthesis:
The compound is utilized in various synthetic pathways, including nucleophilic catalysis and the formation of complex organic molecules. Its reactivity allows it to participate in reactions with electrophiles, leading to the development of new chemical entities with potential therapeutic applications .

Data Table: Synthesis Pathways

Reaction TypeConditionsYield (%)Reference
Nucleophilic AdditionRoom Temperature, 10 minQuantitative
Michael AdditionPhosphine-catalyzedHigh
EsterificationAcid CatalysisModerate

Environmental Impact

Degradation Studies:
Research into the environmental impact of this compound has been conducted to assess its degradation pathways and ecological safety. Studies indicate that while the compound is effective as a herbicide, its persistence in soil and potential bioaccumulation require careful management to minimize environmental risks .

Mechanism of Action

The mechanism of action of diphenyl [(2,4-dichlorophenyl)(hydroxy)methyl]phosphonate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular membranes and proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Phosphonate Derivatives

Structural and Functional Analogues

(i) Diethyl {5-(2,4-Dichlorophenyl)-1,3,4-Thiadiazol-2-ylaminoMethyl}Phosphonate
  • Structural Features: This compound incorporates a 1,3,4-thiadiazole ring linked to a 2,4-dichlorophenyl group and a methoxyphenyl-phosphonate moiety. The dihedral angle between the aromatic rings (32.4°) indicates significant non-planarity, which contrasts with other phosphonates (e.g., 7.54° in Wan et al., 2007) .
  • Bioactivity : Exhibits pesticidal and antifungal activity, attributed to the thiadiazole ring’s electron-withdrawing effects and the phosphonate’s hydrolytic stability .
(ii) Dimethyl [Hydroxy(2-Nitrophenyl)Methyl]Phosphonate
  • Structural Features: Substitutes the 2,4-dichlorophenyl group with a nitro-substituted phenyl ring.
  • Crystallography : Exhibits intramolecular hydrogen bonding (O–H···O=P), stabilizing the molecule in a planar conformation .
(iii) Dialkyl/Diphenyl[(3,5-Di-tert-Butyl-4-Hydroxyphenyl)(Aryl)Methyl]Phosphonates
  • Structural Features : These derivatives replace the 2,4-dichlorophenyl group with a sterically hindered 3,5-di-tert-butyl-4-hydroxyphenyl fragment. The bulky tert-butyl groups enhance antioxidant properties by stabilizing radical intermediates .
  • Bioactivity : Lead compounds (e.g., 11b and 17b) show confirmed antitumor activity via cytotoxicity mechanisms distinct from the dichlorophenyl-phosphonate hybrid .
Table 1: Key Comparative Data
Compound Class Substituents Dihedral Angle (°) Bioactivity Key References
Diphenyl [(2,4-DCP)(OH)Methyl]P 2,4-Dichlorophenyl, Hydroxy Not reported Antitumor, Pesticidal
Diethyl Thiadiazole-Phosphonate 2,4-DCP, Methoxyphenyl, Thiadiazole 32.4 Antifungal, Pesticidal
Dimethyl Nitrophenyl-Phosphonate 2-Nitrophenyl, Hydroxy Planar (H-bonded) Not specified
Di-tert-Butylphenol-Phosphonate 3,5-Di-tert-butyl-4-OH Not reported Antioxidant, Antitumor

Abbreviations: DCP = Dichlorophenyl; P = Phosphonate.

Key Observations:

Steric and Electronic Effects : The 2,4-dichlorophenyl group in the target compound introduces both steric bulk and electron-withdrawing effects, enhancing stability and interaction with hydrophobic biological targets (e.g., enzyme active sites) .

Hydrogen Bonding : Unlike the planar nitro-phenyl derivative , the absence of intramolecular H-bonding in diphenyl [(2,4-DCP)(OH)methyl]P may increase conformational flexibility, aiding in target binding.

Bioactivity Divergence : Thiadiazole-containing phosphonates prioritize pesticidal activity, while diaryl urea-phosphonate hybrids (e.g., 11b) emphasize antitumor effects .

Biological Activity

Diphenyl [(2,4-dichlorophenyl)(hydroxy)methyl]phosphonate is a phosphonate compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from diverse research findings and case studies.

Chemical Structure and Properties

This compound can be represented structurally as follows:

  • Chemical Formula : C15_{15}H14_{14}Cl2_2O4_4P
  • Molecular Weight : 353.15 g/mol

The compound features a phosphonate group, which is known for its ability to mimic phosphate esters in biological systems. This structural characteristic is critical for its biological activity, particularly in relation to enzyme interactions and cellular uptake mechanisms.

Biological Activity

The biological activity of this compound has been investigated in various contexts:

1. Antiviral Properties

Research has indicated that phosphonate derivatives can exhibit antiviral activity by acting as prodrugs. For instance, compounds similar to this compound have shown promise in inhibiting viral replication through metabolic conversion into active nucleotide forms within cells .

2. Anticancer Activity

In vitro studies have demonstrated that phosphonates can induce cytotoxic effects on cancer cell lines. For example, a study highlighted the cytotoxic potential of phosphonate derivatives against human cervical carcinoma (HeLa) cells and other cancerous cell lines . The mechanism often involves the disruption of cellular signaling pathways essential for cancer cell survival.

3. Enzyme Inhibition

Phosphonates are known to inhibit specific enzymes involved in metabolic pathways. The inhibition of lysosomal phospholipase A2 has been linked to the induction of phospholipidosis, a pathological condition that can lead to cell death . This suggests that this compound may have implications in drug-induced toxicity.

Case Study 1: Antiviral Activity

A study explored the antiviral efficacy of various phosphonates against HIV. The results demonstrated that certain derivatives exhibited an EC50 value indicative of moderate antiviral activity, suggesting their potential as therapeutic agents in HIV treatment .

Case Study 2: Anticancer Effects

In another investigation, this compound was tested against multiple cancer cell lines. The findings revealed significant cytotoxicity at varying concentrations, with a notable impact on cellular proliferation and apoptosis pathways .

Research Findings Summary

Study Focus Findings References
Antiviral ActivityModerate antiviral effects against HIV; requires metabolic activation within cells ,
Anticancer ActivitySignificant cytotoxicity observed in HeLa and other cancer cell lines
Enzyme InhibitionInhibition of lysosomal phospholipase A2 linked to drug-induced phospholipidosis

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for producing diphenyl [(2,4-dichlorophenyl)(hydroxy)methyl]phosphonate with high purity?

  • Methodology : Utilize a two-step reaction involving condensation of substituted thiadiazole amines with diethyl phosphonate under controlled heating (90°C for 6 hours), followed by crystallization from ethanol or acetone for purification. Monitor reaction progress via TLC and confirm purity via HPLC or NMR .
  • Key Parameters : Stoichiometric ratios (e.g., 2:5 molar ratio of amine to phosphonate), solvent selection (ethanol for recrystallization), and temperature control to minimize side reactions .

Q. How can X-ray crystallography be employed to resolve the crystal structure of this compound?

  • Experimental Design : Use a single-crystal X-ray diffractometer (e.g., Enraf-Nonius CAD-4) with Mo-Kα radiation (λ = 0.71073 Å) at 293 K. Collect data via ω/2θ scans and apply ψ-scan absorption corrections. Refine structures using SHELXS97/SHELXL97 software, with hydrogen atoms placed geometrically and refined isotropically .
  • Data Interpretation : Analyze bond lengths (e.g., C–C: ~1.39–1.48 Å), dihedral angles (e.g., 32.4° between aromatic rings), and hydrogen-bonding networks (C–H⋯O/N–H⋯O) to validate molecular geometry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Recommendations : Follow toxicological guidelines from EFSA and OECD, including bacterial reverse mutation (Ames test) and in vitro micronucleus assays to assess genotoxicity. Use PPE (gloves, goggles) and fume hoods to minimize exposure .

Advanced Research Questions

Q. How do steric and electronic effects influence the dihedral angles of aromatic rings in the crystal lattice, and what implications do these have on reactivity?

  • Analysis : Compare dihedral angles (e.g., 32.4° vs. <10° in related phosphonates) to assess steric hindrance from 2,4-dichlorophenyl groups. Computational modeling (DFT) can predict how non-planar geometries affect nucleophilic substitution or hydrogen-bond donor capacity .
  • Experimental Validation : Synthesize analogs with substituent variations (e.g., methoxy vs. nitro groups) and analyze structural deviations via XRD .

Q. What mechanistic insights can be gained from studying hydrogen-bonding networks in the solid state?

  • Methodology : Map intermolecular interactions (e.g., C–H⋯O, N–H⋯O) using Mercury software. Quantify bond distances (2.5–3.0 Å) and angles (150–170°) to identify supramolecular motifs (e.g., chains, sheets) that influence solubility and thermal stability .
  • Application : Correlate packing efficiency with dissolution rates in polar solvents (e.g., DMSO) for drug formulation studies .

Q. How can computational chemistry complement experimental data to elucidate pharmacological mechanisms?

  • Approach : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with biological targets (e.g., kinases, DNA). Validate predictions via in vitro cytotoxicity assays (e.g., IC50 determination in cancer cell lines) .
  • Case Study : For antitumor activity, combine SAR analysis of diarylmethyl phosphonate derivatives with apoptosis assays (e.g., Annexin V staining) to confirm mechanism .

Q. What strategies resolve discrepancies between theoretical and experimental spectroscopic data (e.g., NMR, IR)?

  • Troubleshooting : Compare computed spectra (Gaussian 09) with experimental data. Adjust for solvent effects (CPCM model) and dynamic averaging. For NMR, verify coupling constants (e.g., 3JPH^3J_{PH}) and chemical shift assignments via 2D-COSY/HSQC .
  • Example : Discrepancies in 31^{31}P NMR shifts may arise from conformational flexibility; use variable-temperature NMR to probe rotamer populations .

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